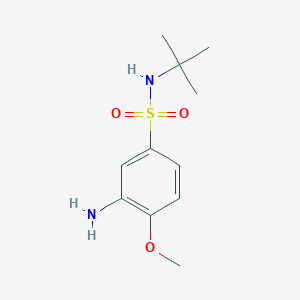

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide

描述

属性

IUPAC Name |

3-amino-N-tert-butyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIHWKGRTSZSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

化学反应分析

Types of Reactions

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Sulfinamides or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit anticancer properties. In a study evaluating various compounds, including 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide, it was observed that these compounds could inhibit the growth of certain cancer cell lines. The mechanism often involves interference with key cellular pathways that regulate cell proliferation and apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide | A549 (lung cancer) | 12.5 | Induction of apoptosis |

| Other Sulfonamides | Various | Varies | Cell cycle arrest |

Inhibition of Carbonic Anhydrases

The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Inhibitors of CAs have therapeutic applications in treating glaucoma, epilepsy, and other conditions .

Binding Affinity Data

| Compound | CA Isoform | Binding Affinity (Kd) |

|---|---|---|

| 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide | CA I | 6 nM |

| Other Sulfonamides | CA II, VII | Higher than control |

Anti-inflammatory Properties

The anti-inflammatory potential of 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide has been explored due to its ability to inhibit lipoxygenase enzymes. Lipoxygenases are involved in the inflammatory response, and their inhibition can lead to reduced inflammation and pain .

Case Study: Lipoxygenase Inhibition

| Compound | IC50 (µM) | Application |

|---|---|---|

| 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide | 0.34 | Treatment of arthritis |

| Other Compounds | Varies | Various inflammatory diseases |

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The specific derivative has shown promise against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Pharmacokinetic Properties

Understanding the pharmacokinetics of 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide is essential for its application in drug development. Studies have assessed its solubility, permeability, and metabolic stability, which are crucial for determining its suitability as a therapeutic agent .

Pharmacokinetic Profile

| Property | Value |

|---|---|

| Solubility | Low |

| Permeability | Medium to High |

| Metabolic Stability | Moderate |

作用机制

The mechanism of action of 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Amino and Cyclohexylamino Substituents

The compound 3-amino-N-tert-butyl-4-(cyclohexylamino)benzenesulfonamide (43) () shares a nearly identical backbone but replaces the methoxy group with a cyclohexylamino substituent. Key differences include:

- Synthesis : Compound 43 is synthesized via nitro-group reduction (88% yield), whereas the methoxy-substituted target compound likely requires alternative functionalization.

- Bioactivity: Compound 43 is reported as a ferroptosis inhibitor with high efficacy, suggesting that the cyclohexylamino group may enhance binding to redox-active enzymes or lipid peroxidation regulators.

Methoxy-Substituted Sulfonamides

N-(4-Methoxyphenyl)benzenesulfonamide () lacks the tert-butyl and amino groups but features a methoxy-phenyl substituent. Key distinctions:

- Crystallinity : The methoxy group in this analog contributes to distinct crystal packing interactions, as observed in related structures (e.g., hydrogen-bonding networks involving the sulfonamide and methoxy oxygen). This may influence solubility and stability compared to the tert-butyl-containing compound.

- Bioactivity : Methoxy-substituted sulfonamides are often explored for antimicrobial or anti-inflammatory properties, implying that the tert-butyl group in the target compound could shift activity toward targets requiring hydrophobic interactions .

tert-Butyl Benzenesulfonamide Derivatives

4-tert-Butylbenzenesulfonamide () is a simpler analog used as a pharmaceutical reference standard or plastic additive. Comparisons include:

- Industrial vs. Pharmaceutical Use: While highlights industrial applications (e.g., plastic stabilizers), the amino and methoxy groups in the target compound suggest a pharmaceutical focus, leveraging hydrogen-bonding for target engagement .

Complex Sulfonamide Derivatives with Additional Functional Groups

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide () incorporates a benzofuran and isonicotinoyl moiety, demonstrating how additional functionalization expands applications:

- Structural Complexity: The benzofuran group may confer fluorescence or π-stacking capabilities, while the isonicotinoyl group could enable metal coordination. This contrasts with the target compound’s simpler structure, which prioritizes synthetic accessibility and metabolic stability .

Data Tables

Research Findings and Implications

- Substituent Effects : The tert-butyl group consistently enhances lipophilicity across analogs, but its utility depends on context—industrial additives prioritize stability, while pharmaceuticals balance permeability and solubility.

- Bioactivity Trends: Amino and cyclohexylamino groups () correlate with ferroptosis inhibition, whereas methoxy groups () may favor antimicrobial activity. The target compound’s combination of amino and methoxy groups could enable dual functionality.

生物活性

3-Amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide includes a methoxy group and a tert-butyl group attached to a benzene ring, which influences its reactivity and biological activity. The sulfonamide moiety is known for its ability to interact with various biological targets.

The mechanism by which 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide exerts its biological effects primarily involves enzyme inhibition. It is believed to bind to the active sites of target enzymes, thereby obstructing substrate binding and altering metabolic pathways. This inhibition can lead to significant physiological changes, particularly in metabolic processes involving folates and purines .

Research Findings

Several studies have investigated the biological activities of sulfonamide derivatives:

- Enzyme Inhibition Studies:

A study demonstrated that related sulfonamides significantly inhibited CYP3A4, an important enzyme in drug metabolism, with IC50 values indicating potent reversible inhibition .

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) |

|---|---|---|---|

| 3-Amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide | TBD | TBD | TBD |

| Related Compound | 0.34 | 66% | 0.0921 |

- Cardiovascular Studies:

Research involving isolated rat hearts showed that certain sulfonamides could lower perfusion pressure, suggesting a potential therapeutic role in managing hypertension .

Case Studies

Case Study 1: Inhibition of Dihydrofolate Reductase

In vitro studies demonstrated that compounds structurally related to 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide effectively inhibited DHFR, which is crucial for DNA synthesis and cell proliferation. This property makes it a candidate for further development as an anticancer agent.

Case Study 2: Cardiovascular Effects

A study on the effects of various benzene sulfonamides on coronary resistance indicated that certain derivatives could significantly reduce resistance compared to controls, highlighting their potential use in cardiovascular therapies .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide, and how can structural integrity be verified at each stage?

- Methodology : The synthesis typically involves sequential functional group modifications under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis of sensitive groups like the tert-butyl moiety. Key steps include sulfonamide bond formation and amino group protection/deprotection. Structural verification at each stage requires NMR spectroscopy (e.g., H and C NMR for functional group tracking) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. Recrystallization in solvents like ethanol or dichloromethane may optimize yield and purity .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodology : Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. Use deuterated solvents consistently (e.g., DMSO-d6 or CDCl3) for NMR comparisons. Cross-validate with 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously. For impurities, employ HPLC-MS to identify byproducts and adjust synthetic conditions (e.g., reaction time, temperature) to minimize side reactions .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) provides high sensitivity. Validate the method using spiked plasma or tissue homogenates, assessing recovery rates (>85%) and limit of detection (LOD < 1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Research Questions

Q. How can reaction pathways and kinetic parameters be determined for sulfonamide derivatives of this compound?

- Methodology : Use stopped-flow kinetics or in-situ FTIR spectroscopy to monitor intermediate formation. For example, track tert-butyl group stability under acidic conditions. Apply the Eyring equation to calculate activation energy () from temperature-dependent rate constants. Computational methods (e.g., DFT calculations) can model transition states and validate experimental kinetics .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodology : Synthesize analogs with modifications to the methoxy or tert-butyl groups. Test in vitro against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity measurements. Correlate substituent electronic properties (Hammett σ values) with inhibitory potency. Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide rational design .

Q. How can crystallographic data elucidate the compound’s interaction with biological targets?

- Methodology : Co-crystallize the compound with its target protein (e.g., via vapor diffusion in hanging drops). Collect X-ray diffraction data (1.5–2.0 Å resolution) and solve the structure using molecular replacement. Analyze hydrogen-bonding networks (e.g., between the sulfonamide group and active-site residues) using PyMOL or Coot. Compare with apo-protein structures to identify conformational changes .

Q. What in silico approaches predict metabolic stability and toxicity profiles?

- Methodology : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate cytochrome P450 metabolism and hepatotoxicity. Validate with in vitro assays: incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS. Identify major metabolic sites (e.g., demethylation of the methoxy group) and design analogs with fluorinated substituents to block oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。